Peptide agonist for sst2 and sst5 somatostatin receptors. IC50/Kd values (nM) at cloned human somatostatin receptors are: > 1000 (sst1), 0.2 - 1.5 (sst2), 27 - 36 (sst3), > 127 (sst4), and 0.06 - 23 (sst5).
Related Compounds
Somatostatin-14 (SRIF)
Compound Description: Somatostatin-14 is a naturally occurring cyclic peptide hormone with a wide range of inhibitory effects. It acts primarily by binding to and activating somatostatin receptors (SSTRs). [, , , , , , , , , ]
Relevance: Somatostatin-14 is a key related compound to seglitide because seglitide is a synthetic analog of somatostatin-14 designed to have improved potency and selectivity for specific SSTR subtypes. Both compounds exert their biological effects by interacting with SSTRs, primarily SSTR2. [, , , , , , , ]
Somatostatin-28 (SRIF28)
Compound Description: Somatostatin-28 is another naturally occurring isoform of somatostatin. It is a larger peptide than somatostatin-14 but shares a common sequence with the smaller peptide. [, , ]
Relevance: Somatostatin-28 is structurally related to seglitide through its shared sequence homology with somatostatin-14. Both SRIF-28 and seglitide can activate SSTRs, though their selectivity profiles for the different receptor subtypes may vary. [, , ]
[D-Trp8]-Somatostatin-14
Compound Description: [D-Trp8]-Somatostatin-14 is a synthetic analog of somatostatin-14 where the naturally occurring L-tryptophan residue at position 8 is replaced with its D-isomer. This modification often enhances the peptide's resistance to enzymatic degradation and can influence its receptor binding affinity and selectivity. [, ]
Relevance: Similar to seglitide, [D-Trp8]-Somatostatin-14 exemplifies the strategy of modifying the somatostatin-14 structure to optimize its pharmacological properties. The presence of the D-tryptophan residue is a specific structural feature distinguishing it from the naturally occurring somatostatin-14 and might contribute to different activity profiles compared to seglitide. [, ]
Octreotide
Compound Description: Octreotide is a synthetic octapeptide analog of somatostatin with a longer duration of action. It is commonly used clinically to treat conditions such as acromegaly and neuroendocrine tumors. Octreotide displays high affinity for SSTR2 and lower affinities for SSTR3 and SSTR5. [, , , , , ]
Relevance: Octreotide is structurally related to seglitide, and both peptides act as SSTR agonists with a shared high affinity for the SSTR2 subtype. [, , , , , ] They are often investigated alongside one another in studies aiming to characterize the pharmacological effects mediated by SSTR2 activation.
Somatostatin-25 (SRIF25)
Compound Description: Somatostatin-25 is an extended form of somatostatin. While its biological activity is less extensively studied compared to SRIF-14 and SRIF-28, it contributes to the understanding of the structure-activity relationship within the somatostatin peptide family. []
Relevance: Somatostatin-25, like seglitide, is a member of the somatostatin peptide family, and they share structural similarities. By comparing their activities, researchers can gain insight into how subtle structural variations within this peptide family impact receptor binding and functional effects. []
Angiopeptin
Compound Description: Angiopeptin is a naturally occurring peptide fragment derived from the enzymatic cleavage of somatostatin-28. It displays a distinct pharmacological profile compared to the parent peptide and exhibits affinity for SSTRs. []
Relevance: Angiopeptin highlights the diversity within the somatostatin family and its potential to generate compounds with varied pharmacological properties. While both angiopeptin and seglitide interact with SSTRs, their specific binding affinities and functional outcomes may differ due to structural variations. []
CGP 23996
Compound Description: CGP 23996 is a synthetic analog of somatostatin exhibiting high affinity for multiple SSTR subtypes, including SSTR2. [, ]
Relevance: CGP 23996 and seglitide are both synthetic analogs of somatostatin designed to target SSTRs. CGP 23996's ability to bind multiple SSTR subtypes distinguishes it from seglitide, which shows a higher selectivity for SSTR2. [, ]
BIM 23027
Compound Description: BIM 23027 is a synthetic hexapeptide analog of somatostatin with high affinity and selectivity for SSTR2. [, , , , ]
Relevance: BIM 23027, like seglitide, is a synthetic analog of somatostatin that exhibits selectivity for SSTR2, making it a relevant compound for studying the specific roles of this receptor subtype. [, , , , ]
BIM 23056
Compound Description: BIM 23056 is a synthetic peptide analog of somatostatin that is structurally related to BIM 23027 but exhibits selectivity for SSTR3. [, ]
Relevance: BIM 23056, although structurally similar to seglitide, is designed to target SSTR3, allowing researchers to differentiate the effects mediated by SSTR2 (targeted by seglitide) and SSTR3. [, ]
L-362,855
Compound Description: L-362,855 is a synthetic analog of somatostatin that exhibits selectivity for SSTR5. [, , , ]
Relevance: L-362,855 serves as a comparative compound to seglitide, as it allows researchers to distinguish the roles of SSTR2 (targeted by seglitide) and SSTR5 in various biological processes. [, , , ]
Compound Description: (cyclo(7-aminoheptanoyl Phe-D-Trp-Lys-Thr[Bzl]))(CPP) is a synthetic compound designed as a potential somatostatin receptor antagonist. []
Relevance: This compound is relevant to seglitide because it highlights the development of compounds with antagonistic properties at SSTRs, in contrast to seglitide's agonist activity. Understanding the structural features that confer antagonism versus agonism at these receptors is crucial for developing new therapeutic agents. []
CYN 154806
Compound Description: CYN 154806 is a non-peptide compound that acts as a selective antagonist at SSTR2. [, ]
Relevance: CYN 154806 is significant as it represents a non-peptide molecule capable of blocking SSTR2, the same receptor subtype that seglitide activates. This makes it a valuable tool for dissecting the specific roles of SSTR2 in various biological contexts and for exploring potential therapeutic applications of SSTR2 antagonism. [, ]
L-817,818
Compound Description: L-817,818 is a synthetic compound that acts as a selective agonist at SSTR5. [, , ]
Relevance: L-817,818 is structurally distinct from seglitide but targets a different SSTR subtype (SSTR5). Comparing the effects of these two compounds helps researchers understand the distinct biological roles of SSTR2 (targeted by seglitide) and SSTR5. [, , ]
Source and Classification
Seglitide, also known as MK-678, is classified as a cyclic octapeptide. It is derived from somatostatin, which is a naturally occurring 14-amino-acid peptide hormone that inhibits the release of various other hormones, including growth hormone and insulin. Seglitide is primarily recognized for its high affinity for somatostatin receptor subtype 2 (SSTR2) and serves as an agonist at this receptor while acting as a competitive antagonist for SSTR14, SSTR25, and SSTR28.
Synthesis Analysis
The synthesis of Seglitide involves complex methodologies typically associated with peptide synthesis. The compound is produced through nonribosomal peptide synthetases (NRPSs), which are large enzymatic complexes that facilitate the assembly of amino acids into peptides without the ribosomal machinery. These synthetases select specific amino acids and catalyze their polymerization into cyclic structures.
Key parameters in the synthesis include:
Amino Acid Selection: The choice of amino acids is critical for achieving the desired biological activity.
Cyclization Process: The formation of the cyclic structure enhances stability and resistance to enzymatic degradation compared to linear peptides.
Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized peptide from by-products.
Molecular Structure Analysis
Seglitide's molecular structure is characterized by a cyclic configuration, which contributes to its stability and biological activity. The cyclic nature allows it to maintain a conformation that closely resembles that of natural somatostatin, facilitating its interaction with somatostatin receptors.
Structural features include:
Cyclic Octapeptide: Composed of eight amino acids arranged in a loop.
Disulfide Bonds: These bonds may be present to stabilize the cyclic structure further.
Functional Groups: Specific side chains on amino acids provide binding affinity to the SSTR2 receptor.
The molecular formula for Seglitide is C₃₈H₅₃N₉O₉S, and its molecular weight is approximately 853.03 g/mol.
Chemical Reactions Analysis
The chemical reactions involving Seglitide primarily pertain to its interactions with somatostatin receptors. Upon binding to SSTR2, Seglitide triggers intracellular signaling pathways that lead to various physiological effects, such as inhibition of hormone secretion.
Key reactions include:
Receptor Binding: Seglitide binds specifically to SSTR2, leading to conformational changes in the receptor.
Signal Transduction: This binding activates G-protein coupled pathways, which inhibit adenylyl cyclase activity and reduce intracellular cyclic adenosine monophosphate levels.
Physiological Effects: The downstream effects include reduced secretion of growth hormone and other endocrine hormones.
Mechanism of Action
The mechanism of action of Seglitide involves its selective agonistic activity at SSTR2. When Seglitide binds to this receptor, it activates G-proteins that inhibit adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate within cells. This cascade results in:
Inhibition of Hormone Secretion: Reduces the release of hormones such as growth hormone and insulin.
Cell Cycle Regulation: Alters cellular signaling pathways that may inhibit cell proliferation in certain tumor types.
Potential Apoptosis Induction: In some contexts, activation of SSTR2 can lead to increased levels of pro-apoptotic factors like p53.
Physical and Chemical Properties Analysis
Seglitide exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and organic solvents, which facilitates its use in various formulations.
Stability: The cyclic structure provides increased stability against proteolytic enzymes compared to linear peptides.
Melting Point: Specific melting points are not widely reported but are expected to be consistent with similar cyclic peptides.
These properties contribute to its potential efficacy as a therapeutic agent.
Applications
Seglitide has been investigated primarily for its applications in treating conditions related to dysregulation of hormone secretion:
Neuroendocrine Tumors: Due to its action on somatostatin receptors, it may help manage symptoms associated with these tumors.
Metabolic Disorders: Its ability to modulate insulin secretion makes it a candidate for research into diabetes treatment.
Research Tool: As a potent SSTR2 agonist, Seglitide serves as a valuable tool in studying somatostatin receptor biology and signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges , from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M. Alpha-ELAPITOXIN-Ls2a (cas 75433-28-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges, from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges , from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M. ERABUTOXIN b(cas 9083-23-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from L8110 Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges, from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M.
59-amino acid peptide with 3 disulfide bridges , from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current. alpha-Dendrotoxin(cas 74504-53-3) is a 59-amino acid peptide with 3 disulfide bridges, from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current.
It is a toxic presynaptic phospholipase A2 (PLA2) with potent myotoxic activity. Contains: - Notexin Np (~60%) - Notechis Ns (33%), a minor natural variant with K replaced by R in 16 119-amino acid protein with 7 disulfite bonds , from Notechis scutatus snake venom. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin is a peptide toxin produced by the Common tiger snake (Notechis scutatus scutatus).
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges , from Naja pallida snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M). Short Neurotoxin alpha(cas 54992-19-7) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges, from Naja nigricollis snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M).
61-amino acid peptide with 4 disulfide bridges , from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase. FASCICULIN 2(cas 95506-56-2) is a 61-amino acid peptide with 4 disulfide bridges, from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase.
Alpha-Cobratoxin is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds , purified from Naja kaouthia snake venom. Alpha-Cobratoxin is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins. It is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds, purified from Naja kaouthia snake venom. It is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins.